

An In-Depth Technical Guide to 1-Methyl-4,4'-bipiperidine

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Compound of Interest

Compound Name: 1-Methyl-4,4'-bipiperidine

Cat. No.: B174871

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This technical guide provides a comprehensive overview of **1-Methyl-4,4'-bipiperidine**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its relevance in biological pathways, specifically as a potential intermediate in the synthesis of Factor Xa inhibitors.

IUPAC Nomenclature and Chemical Properties

The correct IUPAC name for the compound commonly referred to as **1-Methyl-4,4'-bipiperidine** is 1-methyl-4-(piperidin-4-yl)piperidine. The designation "4,4'" signifies that the two piperidine rings are connected at their respective fourth positions.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-methyl-4-(piperidin-4-yl)piperidine

Property	Value	Source
IUPAC Name	1-methyl-4-(piperidin-4-yl)piperidine	PubChem
CAS Number	122373-80-2	PubChem[1], ChemShuttle[2]
Molecular Formula	C ₁₁ H ₂₂ N ₂	PubChem[1]
Molecular Weight	182.31 g/mol	PubChem[1]
Monoisotopic Mass	182.17830 Da	PubChem[1]
Topological Polar Surface Area	15.3 Å ²	PubChem[1]
XLogP3	1.3	PubChem[1]
Physical Description	Not publicly available	
Melting Point	Not publicly available	
Boiling Point	Not publicly available	
Solubility	Not publicly available	

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-methyl-4-(piperidin-4-yl)piperidine are not readily available in the public domain. The following table provides a placeholder for such data, which would typically be obtained through experimental analysis.

Table 2: Predicted Spectroscopic Data for 1-methyl-4-(piperidin-4-yl)piperidine

Technique	Predicted Data
¹ H NMR	Peaks corresponding to the N-methyl group, and the methine and methylene protons of the two piperidine rings are expected.
¹³ C NMR	Signals for the N-methyl carbon, and the methine and methylene carbons of the piperidine rings are anticipated.
IR Spectroscopy	Characteristic peaks for C-H and C-N stretching and bending vibrations would be observed.
Mass Spectrometry	The molecular ion peak [M] ⁺ would be expected at m/z = 182.18.

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-methyl-4-(piperidin-4-yl)piperidine is not publicly available, a plausible synthetic route can be proposed based on established chemical principles. The following protocol describes a potential two-step synthesis starting from 4,4'-bipiperidine.

3.1. Step 1: N-Boc Protection of 4,4'-bipiperidine

This step serves to protect one of the secondary amine groups to allow for selective methylation of the other.

- Materials: 4,4'-bipiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Magnesium sulfate.
- Procedure:
 - Dissolve 4,4'-bipiperidine in dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting mono-Boc-protected 4,4'-bipiperidine by column chromatography.

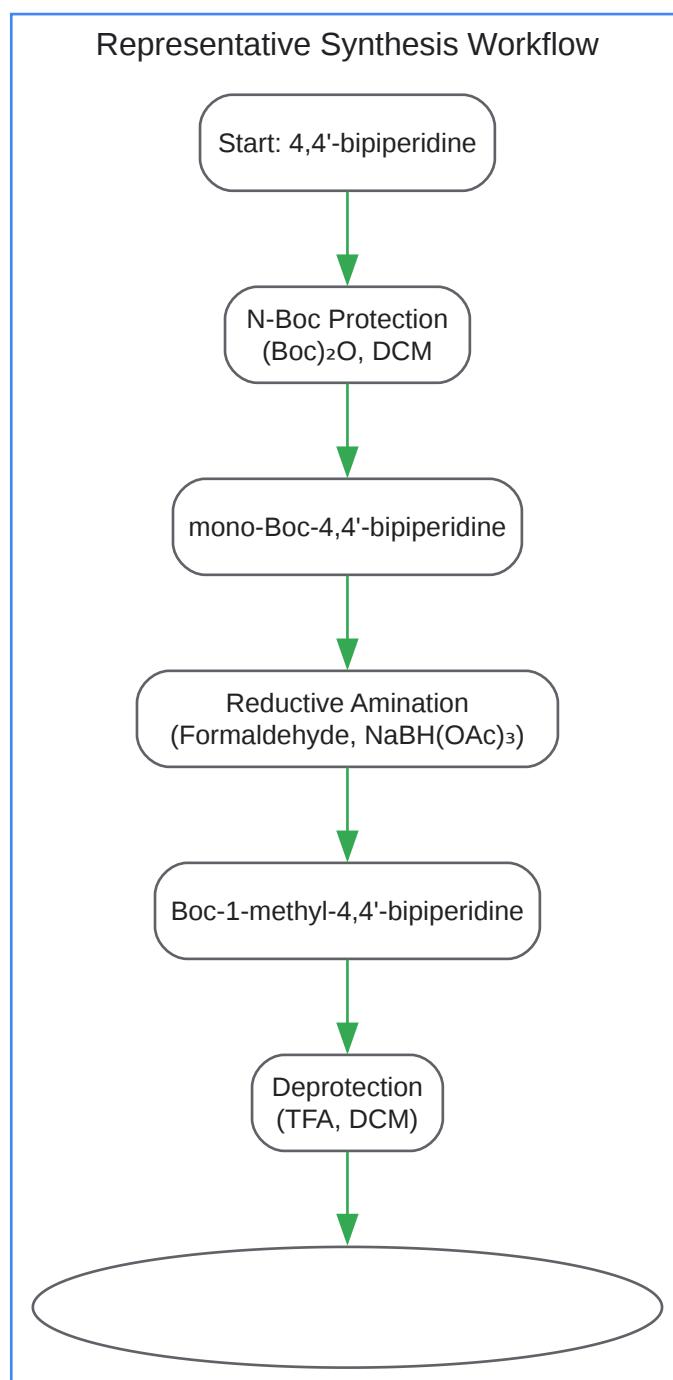
3.2. Step 2: N-Methylation of Boc-4,4'-bipiperidine

This step introduces the methyl group onto the unprotected nitrogen.

- Materials: Mono-Boc-protected 4,4'-bipiperidine, Formaldehyde (aqueous solution), Sodium triacetoxyborohydride, 1,2-Dichloroethane (DCE).
- Procedure:
 - Dissolve the mono-Boc-protected 4,4'-bipiperidine in 1,2-dichloroethane.
 - Add an aqueous solution of formaldehyde (1.1 equivalents).
 - Stir the mixture for 1 hour at room temperature.
 - Add sodium triacetoxyborohydride in portions.
 - Continue stirring at room temperature for 12-18 hours.
 - Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- The resulting Boc-protected **1-methyl-4,4'-bipiperidine** can be deprotected using trifluoroacetic acid (TFA) in dichloromethane to yield the final product, 1-methyl-4-(piperidin-4-yl)piperidine.

A workflow for this proposed synthesis is depicted in the following diagram.



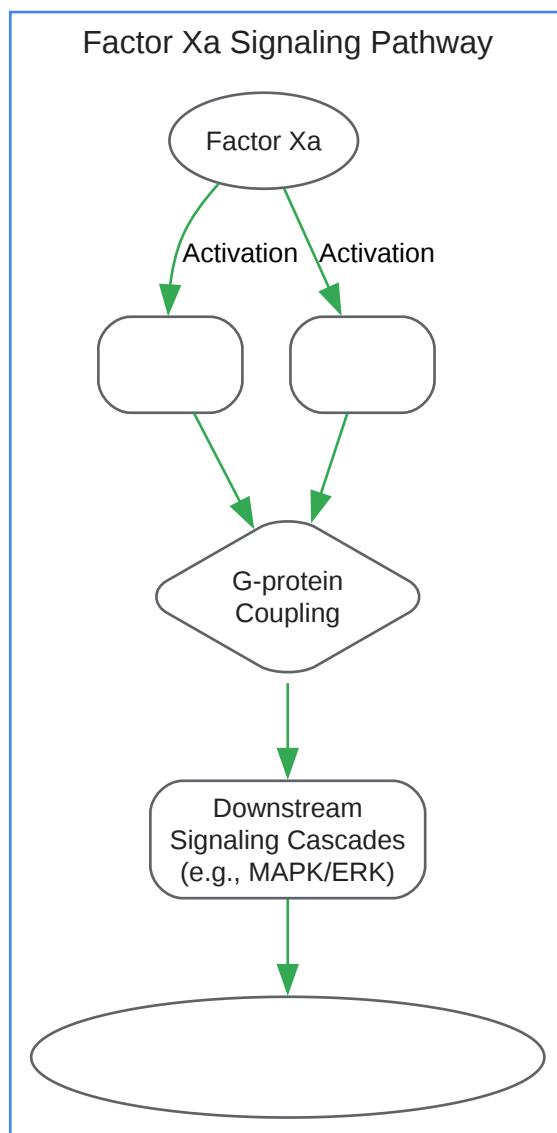
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A representative workflow for the synthesis of 1-methyl-4-(piperidin-4-yl)piperidine.

Biological Context: Role as a Factor Xa Inhibitor Intermediate

1-Methyl-4,4'-bipiperidine is referenced in patent literature as a key intermediate in the synthesis of novel Factor Xa (FXa) inhibitors. FXa is a serine protease that plays a crucial role in the blood coagulation cascade. Inhibition of FXa is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases.

The signaling pathway of Factor Xa involves the activation of Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-2. This activation triggers downstream signaling cascades that can lead to cellular responses such as inflammation and cell proliferation. The diagram below illustrates the general mechanism of Factor Xa signaling.



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A simplified diagram of the Factor Xa signaling pathway via Protease-Activated Receptors.

Conclusion

1-Methyl-4-(piperidin-4-yl)piperidine is a valuable building block in the development of therapeutic agents, particularly Factor Xa inhibitors. While comprehensive experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its biological relevance. Further research and publication of experimental data would be beneficial to the scientific community.

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References

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- 2. chembk.com [chembk.com]
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